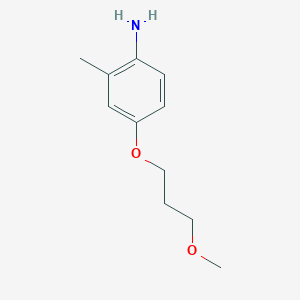

4-(3-Methoxypropoxy)-2-methylaniline

Description

Significance of Substituted Aniline (B41778) Derivatives as Core Chemical Entities

Substituted anilines, which are derivatives of the simplest aromatic amine, aniline, are a cornerstone of synthetic organic chemistry. mpg.de The presence of an amino group attached to a benzene (B151609) ring provides a versatile handle for a wide array of chemical transformations. These compounds serve as crucial starting materials and intermediates in the synthesis of a diverse range of complex molecules. mpg.de

In the pharmaceutical industry, the aniline scaffold is a common feature in many drug molecules, contributing to their biological activity. google.com Furthermore, substituted anilines are integral to the production of dyes, polymers, and agrochemicals. mpg.de The nature and position of the substituents on the aromatic ring can profoundly influence the chemical and physical properties of the aniline derivative, including its basicity, reactivity, and biological interactions.

Design Principles and Synthetic Utility of Ether Linkages in Organic Molecules

Ether linkages (R-O-R') are another class of functional groups with significant utility in the design of organic molecules. The presence of an oxygen atom connected to two alkyl or aryl groups imparts unique properties to the molecule. Ethers are generally stable and relatively unreactive, making them excellent solvents for a variety of chemical reactions.

From a molecular design perspective, the incorporation of ether linkages can modulate a molecule's polarity, solubility, and conformational flexibility. In medicinal chemistry, ether groups are often introduced to improve a drug's pharmacokinetic profile, such as its absorption and metabolic stability. The diaryl ether motif, in particular, is recognized as a "privileged scaffold" due to its prevalence in a wide range of biologically active compounds.

Positioning 4-(3-Methoxypropoxy)-2-methylaniline within Contemporary Chemical Research

This compound is a molecule that strategically combines the features of both a substituted aniline and an ether. Its structure comprises a 2-methylaniline core functionalized with a 3-methoxypropoxy group at the para-position. This unique combination of functional groups suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical arena. The presence of the flexible ether chain and the reactive aniline moiety makes it an interesting candidate for the development of novel compounds with tailored properties. Research into this and similar molecules is often driven by the need for advanced intermediates in the synthesis of high-value fine chemicals, including active pharmaceutical ingredients. A key area where this structural motif is of interest is in the synthesis of proton pump inhibitors, such as Rabeprazole (B1678785). google.comresearchgate.net

Chemical Properties and Data of this compound

The physical and chemical properties of this compound are detailed in the table below. This data is compiled from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 946785-95-1 |

| Molecular Formula | C₁₁H₁₇NO₂ |

| Molecular Weight | 195.26 g/mol |

| Appearance | Not specified (likely a liquid or low-melting solid) |

| Purity | Typically ≥98% |

Computational Chemistry Data

| Parameter | Value |

| Topological Polar Surface Area (TPSA) | 44.48 Ų |

| LogP (octanol-water partition coefficient) | 1.99 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 5 |

| SMILES | CC1=CC(=CC=C1N)OCCCOC |

Synthesis and Characterization of this compound

While specific laboratory preparations of this compound are not extensively detailed in publicly available literature, a plausible synthetic route can be inferred from established methods for the synthesis of analogous alkoxyphenyl anilines. A common and effective method involves a two-step process starting from a substituted nitrobenzene.

A likely synthetic pathway would begin with the Williamson ether synthesis, reacting 4-nitro-3-methylphenol with 1-bromo-3-methoxypropane (B1268092) in the presence of a base such as potassium carbonate. The resulting ether, 1-methoxy-2-methyl-4-(3-methoxypropoxy)nitrobenzene, would then be subjected to a reduction of the nitro group to an amine. This reduction can be achieved using various reagents, with catalytic hydrogenation over palladium on carbon being a common and efficient method.

Characterization of the final product would typically involve a suite of spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy would be expected to show characteristic signals for the aromatic protons, the methyl group, the protons of the methoxypropoxy chain, and the amine protons. Carbon-13 NMR (¹³C NMR) would provide information on the number and chemical environment of the carbon atoms. Infrared (IR) spectroscopy would confirm the presence of the amine N-H stretching vibrations and the C-O ether linkage. Mass spectrometry would be used to confirm the molecular weight of the compound.

Research Findings and Applications

The primary application of this compound appears to be as a key intermediate in the synthesis of pharmaceutical compounds. google.com Its structure is closely related to a side chain of Rabeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal conditions. google.comgoogleapis.comgoogle.com The "4-(3-methoxypropoxy)" moiety is a crucial component of the Rabeprazole molecule. Therefore, this compound serves as a valuable building block for the construction of the pyridine (B92270) ring system found in this drug.

The synthesis of Rabeprazole and its intermediates is the subject of numerous patents, highlighting the commercial importance of efficient synthetic routes. google.comgoogleapis.comgoogle.comjustia.compatsnap.com The availability of well-defined intermediates like this compound is critical for the large-scale production of such pharmaceuticals.

Beyond its role in pharmaceutical synthesis, the structural features of this compound suggest potential applications in other areas of chemical research. The aniline functionality allows for its incorporation into polymers, potentially imparting unique properties due to the flexible ether side chain. It could also be used as a scaffold for the development of new ligands for catalysis or as a starting material for novel dyes and pigments.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-methoxypropoxy)-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-9-8-10(4-5-11(9)12)14-7-3-6-13-2/h4-5,8H,3,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQLAYXCFGEIBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCOC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 3 Methoxypropoxy 2 Methylaniline

Retrosynthetic Strategies and Precursor Identification for 4-(3-Methoxypropoxy)-2-methylaniline

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. youtube.comyoutube.com For this compound, the analysis identifies two primary points for disconnection: the ether linkage and the amine group on the aromatic ring.

The most logical disconnections are at the C-O bond of the ether and the C-N bond of the aniline (B41778).

Ether Bond Disconnection (C-O): This disconnection points to a Williamson ether synthesis-type reaction. This suggests a phenolic precursor and an alkyl halide. The precursors would be 4-hydroxy-2-methylaniline (or its nitro equivalent, 2-methyl-4-nitrophenol) and a 3-methoxypropyl halide, such as 1-bromo-3-methoxypropane (B1268092).

Amine Group Disconnection (C-N): The aniline functional group is commonly synthesized through the reduction of a nitro group. This is a reliable and high-yielding transformation. This approach suggests that a key intermediate is 1-(3-methoxypropoxy)-2-methyl-4-nitrobenzene.

Based on this analysis, a practical synthetic route would involve starting with 2-methyl-4-nitrophenol (B1582141). This precursor is chosen because the nitro group is a strong deactivator, which can influence the reactivity of the aromatic ring, and it can be readily converted to the desired amine in a final step.

The key precursors and reagents identified through this retrosynthetic approach are summarized in the table below.

| Role in Synthesis | Compound Name | Chemical Structure |

| Primary Precursor | 2-Methyl-4-nitrophenol | C₇H₇NO₃ |

| Alkylating Agent | 1-Bromo-3-methoxypropane | C₄H₉BrO |

| Base Catalyst | Potassium Carbonate | K₂CO₃ |

| Nitro Group Reducing Agent | Palladium on Carbon (Pd/C) with Hydrogen (H₂) | Pd/C + H₂ |

| Intermediate | 1-(3-Methoxypropoxy)-2-methyl-4-nitrobenzene | C₁₁H₁₅NO₄ |

Conventional Synthetic Routes to this compound

The conventional synthesis of this compound is a two-step process that logically follows the retrosynthetic pathway.

Step 1: Williamson Ether Synthesis The first step is the formation of the ether linkage. 2-methyl-4-nitrophenol is reacted with 1-bromo-3-methoxypropane. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, in the presence of a weak base like potassium carbonate (K₂CO₃). The base deprotonates the phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile, attacking the alkyl halide and displacing the bromide ion to form the ether intermediate, 1-(3-methoxypropoxy)-2-methyl-4-nitrobenzene. The reaction mixture is usually heated to ensure a reasonable reaction rate.

Step 2: Catalytic Hydrogenation The second step is the reduction of the nitro group to an amine. The intermediate, 1-(3-methoxypropoxy)-2-methyl-4-nitrobenzene, is dissolved in a solvent like methanol (B129727) or ethanol (B145695). chemicalbook.com A catalytic amount of palladium on activated carbon (10% Pd/C) is added to the mixture. chemicalbook.com The reaction is then placed under a hydrogen atmosphere (typically at or slightly above atmospheric pressure) and stirred at room temperature. chemicalbook.com The palladium surface catalyzes the addition of hydrogen across the nitro group, which is reduced to an amine, yielding the final product, this compound. The only byproduct of this step is water, making it a clean conversion. After the reaction is complete, the solid catalyst is removed by filtration. chemicalbook.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to make chemical manufacturing more sustainable by minimizing waste, reducing energy consumption, and using less hazardous materials. youtube.comutrgv.edu

Exploration of Benign Solvents and Solvent-Free Reaction Conditions

Traditional organic solvents like DMF and toluene (B28343) pose environmental and health risks. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether. nih.gov

| Solvent Type | Example(s) | Advantages in Green Synthesis |

| Benign Solvents | Water, Ethanol | Low toxicity, readily available, biodegradable. Water is particularly useful in microwave-assisted reactions. utrgv.edunih.gov |

| Supercritical Fluids | Supercritical CO₂ (scCO₂) | Non-toxic, non-flammable, and easily removed. Its use can simplify product purification. researchgate.net |

| Ionic Liquids | 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) | Negligible vapor pressure, high thermal stability, and potential for catalyst recycling. researchgate.net |

| Solvent-Free | Reactants on a solid support (e.g., silica (B1680970) gel) | Eliminates solvent waste, can lead to faster reactions, especially with microwave irradiation. arkat-usa.org |

For the synthesis of this compound, replacing DMF with a greener solvent like ethanol or exploring solvent-free conditions for the etherification step could significantly improve the environmental profile of the process.

Energy Efficiency Considerations in the Preparation of this compound (e.g., Microwave-Assisted Synthesis)

Reducing energy consumption is a core goal of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for improving energy efficiency in organic reactions. arkat-usa.orgnih.gov By directly heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. arkat-usa.orgnih.gov

The synthesis of related heterocyclic compounds and aniline derivatives has shown marked improvement under microwave irradiation. utrgv.edunih.gov This technique could be applied to both the ether synthesis and the nitro reduction steps in the preparation of this compound.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Typically several hours (e.g., 6-7 hours) nih.gov | Significantly shorter, often 3-15 minutes utrgv.eduarkat-usa.orgnih.gov |

| Energy Input | Less efficient, heats the entire vessel | More efficient, targets reactants directly |

| Product Yield | Variable | Often higher yields nih.gov |

| Environmental Impact | Higher energy consumption | Lower energy consumption, reduced carbon footprint arkat-usa.org |

Catalysis in the Green Synthesis of this compound and Related Compounds

Catalysis is fundamental to green chemistry, enabling reactions with higher efficiency and selectivity while minimizing waste.

Heterogeneous Catalysts: The use of a heterogeneous catalyst like Pd/C in the nitro reduction step is a prime example of green catalysis. acs.org It is highly efficient, operates under mild conditions, and can be easily separated from the reaction mixture by filtration and reused, reducing waste and cost. google.com

Advanced Catalytic Systems: Research into the synthesis of aniline derivatives is exploring novel palladium-based catalysts with specialized ligands (e.g., S,O-ligands) that can direct C-H functionalization at specific positions on the aniline ring. nih.gov While not directly applicable to the described synthesis, this demonstrates a trend towards highly selective, catalyst-controlled reactions that can build molecular complexity in fewer, more efficient steps. The development of catalysts for direct C-O bond formation under milder conditions also represents an active area of research that could provide a greener alternative to the Williamson ether synthesis.

Optimization of Reaction Parameters for Yield and Purity of this compound

The synthesis of this compound is primarily achieved through two main synthetic routes: the reduction of a nitro-substituted precursor and the Williamson ether synthesis. The optimization of reaction parameters is crucial in both pathways to maximize yield and ensure high purity of the final product.

One of the prevalent methods for synthesizing anilines is the catalytic hydrogenation of the corresponding nitroarenes. In the context of this compound, this involves the reduction of 2-methyl-4-(3-methoxypropoxy)-1-nitrobenzene. The choice of catalyst, solvent, temperature, and hydrogen pressure significantly influences the reaction's outcome.

Catalyst and Solvent Effects:

The selection of the catalyst and solvent system is a critical factor in the hydrogenation of nitroaromatics. While various catalysts can be employed, palladium-based catalysts, particularly palladium on carbon (Pd/C), are frequently utilized due to their high activity and selectivity. The solvent can influence the catalyst's activity and the solubility of reactants and products.

For instance, in the synthesis of a related compound, 2-methyl-4-methoxydiphenylamine, a study highlighted the importance of the solvent and catalyst system. osti.gov The reaction, catalyzed by 5 wt% Pd/C, was optimized in terms of reactant ratios and temperature. osti.gov Such optimization studies, though not directly on this compound, provide a foundational understanding of the variables at play.

The following table, based on general principles of catalytic hydrogenation, illustrates potential parameters for optimization:

Table 1: Illustrative Parameters for Optimization of Catalytic Hydrogenation

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |

| Catalyst | 5% Pd/C | 10% Pd/C | Raney Nickel | Variation in reaction rate and selectivity. |

| Solvent | Methanol | Ethanol | Ethyl Acetate | Differences in solubility and catalyst activity. |

| Temperature | 25°C | 50°C | 75°C | Increased reaction rate at higher temperatures, but potential for side reactions. |

| H₂ Pressure | 1 atm | 5 atm | 10 atm | Higher pressure can increase reaction rate but requires specialized equipment. |

Williamson Ether Synthesis Route:

An alternative pathway involves the Williamson ether synthesis, where 4-amino-2-methylphenol (B1329486) is reacted with a 3-methoxypropoxy halide (e.g., 1-bromo-3-methoxypropane) in the presence of a base. The optimization of this reaction would focus on the choice of base, solvent, and temperature to favor O-alkylation over N-alkylation and minimize side products.

Table 2: Illustrative Parameters for Optimization of Williamson Ether Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |

| Base | K₂CO₃ | NaOH | Cs₂CO₃ | Influence on reaction rate and selectivity towards O-alkylation. |

| Solvent | Acetone | DMF | Acetonitrile | Affects solubility of reactants and reaction kinetics. |

| Temperature | Room Temp. | 60°C | 80°C | Increased reaction rate with temperature, but potential for by-product formation. |

| Leaving Group | Bromide | Chloride | Iodide | Reactivity of the alkylating agent (I > Br > Cl). |

Detailed research findings from patent literature, such as a method for preparing a related rabeprazole (B1678785) intermediate, suggest that controlling reaction temperature is crucial. For example, a process for a similar compound specifies a reaction temperature of 40-50 °C. google.com While this does not directly pertain to the synthesis of this compound, it underscores the importance of thermal control in analogous reactions.

Modern Techniques for Isolation and Purification of this compound

The isolation and purification of this compound are critical steps to ensure the final product meets the stringent purity requirements for its use in pharmaceutical synthesis. Modern techniques focus on efficiency, scalability, and achieving high purity levels, often greater than 98%. chemscene.com

Crystallization:

Crystallization is a fundamental and widely used technique for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is paramount for successful crystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either remain in solution or be easily filtered off.

For anilines and related compounds, a variety of solvent systems can be explored. General principles suggest that solvents with similar functional groups to the compound of interest can be effective. mdpi.com

Table 3: Potential Solvents for Recrystallization of this compound

| Solvent/Solvent System | Rationale |

| Ethanol/Water | The compound may be soluble in hot ethanol and precipitate upon the addition of water. |

| Toluene/Heptane (B126788) | Toluene can dissolve the compound, and the addition of a non-polar solvent like heptane can induce crystallization. |

| Isopropyl Acetate | A single solvent system that may provide good solubility at high temperatures and poor solubility at low temperatures. |

| Acetonitrile | Can be a suitable solvent for the crystallization of moderately polar compounds. |

Chromatographic Methods:

For achieving very high purity or for separating closely related impurities, chromatographic techniques are indispensable. Preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for purification from the milligram to kilogram scale. evotec.com

Preparative HPLC:

Preparative HPLC offers high resolution and can be tailored to specific separation challenges. The choice of stationary phase (e.g., C18, silica) and mobile phase composition is optimized to achieve the desired separation. Mass-directed purification systems can automate the collection of the target compound, enhancing efficiency. evotec.com

Table 4: Illustrative Parameters for Preparative HPLC Purification

| Parameter | Stationary Phase | Mobile Phase | Detection |

| Method 1 | Reverse Phase (C18) | Acetonitrile/Water with 0.1% Formic Acid | UV (e.g., 254 nm) and MS |

| Method 2 | Normal Phase (Silica) | Heptane/Ethyl Acetate | UV (e.g., 254 nm) |

The use of preparative chromatography allows for the isolation of the target compound with very high purity, often exceeding 99%. While it can be a more resource-intensive method compared to crystallization, it is invaluable for obtaining reference standards and ensuring the quality of active pharmaceutical ingredient (API) intermediates.

Chemical Reactivity and Mechanistic Pathways of 4 3 Methoxypropoxy 2 Methylaniline

Nucleophilic Behavior of the Aniline (B41778) Moiety in 4-(3-Methoxypropoxy)-2-methylaniline

The lone pair of electrons on the nitrogen atom of the aniline moiety imparts significant nucleophilic character to the molecule. This allows it to readily react with a range of electrophiles.

Electrophilic Additions to the Nitrogen Center

The nitrogen atom in this compound can act as a nucleophile and attack various electrophiles. This is a fundamental reaction for amines. For instance, in the presence of an acid, the amino group can be protonated to form an anilinium salt. The lone pair on the nitrogen is also available to attack other electrophilic species, a common initial step in many organic reactions. wikipedia.orgresearchgate.net

Condensation Reactions Involving the Amino Group (e.g., Schiff Base Formation)

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. iosrjournals.org This reaction typically proceeds under acid or base catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. iosrjournals.org The general mechanism involves the formation of a hemiaminal intermediate, which then loses a molecule of water to form the C=N double bond of the Schiff base. researchgate.netajol.infonih.gov

The formation of Schiff bases is a versatile reaction used in the synthesis of various organic compounds and coordination complexes. ajol.infomdpi.com The reactivity of the aniline in this context is influenced by the electronic properties of the substituents on the aromatic ring. The electron-donating nature of the methoxypropoxy and methyl groups in this compound enhances the nucleophilicity of the amino group, facilitating its attack on the carbonyl carbon.

A representative reaction for Schiff base formation is the condensation of an aniline with a benzaldehyde (B42025) derivative. For instance, the reaction of 2-(methylthio)aniline (B147308) derivatives with p-methoxysalicylaldehyde proceeds by refluxing in a mixture of ethanol (B145695) and dichloromethane (B109758) to yield the corresponding Schiff bases in high yields (85-95%). ajol.info

Participation in Amide Formation Reactions

The amino group of this compound can react with carboxylic acid derivatives, such as acyl chlorides, anhydrides, or esters, to form amides. masterorganicchemistry.comorganic-chemistry.org This is a type of nucleophilic acyl substitution reaction. The reaction with highly reactive acyl chlorides or anhydrides can often proceed readily, while the reaction with less reactive esters may require heating or catalysis. masterorganicchemistry.com

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the construction of peptides and other biologically active molecules. researchgate.netnih.gov The reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the carboxylic acid derivative, leading to the displacement of a leaving group (e.g., chloride, carboxylate). masterorganicchemistry.com Various coupling reagents can be employed to facilitate the reaction between a carboxylic acid and an amine, especially when dealing with less reactive substrates. researchgate.net

Aromatic Reactivity: Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene (B151609) Ring of this compound

The benzene ring of this compound is activated towards electrophilic attack due to the presence of the electron-donating amino and methoxypropoxy groups. chemistrysteps.combyjus.com These groups increase the electron density of the ring, making it more susceptible to reaction with electrophiles. chemistrysteps.combyjus.com

The amino group is a strong activating group and an ortho-, para-director. chemistrysteps.combyjus.comlibretexts.org Similarly, the alkoxy group (methoxypropoxy) is also an activating, ortho-, para-directing group. chemistrysteps.com In this compound, the para position to the amino group is occupied by the methoxypropoxy group. Therefore, electrophilic substitution is expected to occur at the positions ortho to the amino group (positions 3 and 5) and ortho to the methoxypropoxy group (position 3). The methyl group at position 2 also has a weak activating and ortho-, para-directing effect. The combined directing effects of these groups will influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. byjus.comimperial.ac.uk For instance, the bromination of anilines can occur readily, sometimes leading to polysubstitution due to the high reactivity of the ring. libretexts.orgopenstax.org To control the reaction and achieve monosubstitution, the strong activating effect of the amino group can be attenuated by converting it into an amide (acetanilide) before carrying out the substitution. libretexts.orgopenstax.orglibretexts.org

For example, the bromination of 4-methylaniline can lead to the formation of 2-bromo-4-methylaniline. echemi.com Similarly, the chlorination of 2-methylaniline using CuCl₂ in an ionic liquid has been shown to produce the corresponding chlorinated aniline in high yield. beilstein-journals.org

Nitration of anilines can be complex as the strongly acidic conditions can protonate the amino group, forming an anilinium ion which is a meta-director. byjus.com This can lead to a mixture of products. byjus.com Protecting the amino group as an amide is a common strategy to achieve para-nitration. libretexts.orgorgsyn.orggoogle.com Studies on the nitration of o-toluidine (B26562) derivatives have shown that the regioselectivity is influenced by the nature of the protecting group on the nitrogen. ulisboa.pt

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is less likely to occur unless a strong electron-withdrawing group is also present on the ring to activate it towards nucleophilic attack. youtube.comwashington.edu In the absence of such activating groups, SNAr reactions are generally difficult to achieve on electron-rich aromatic rings like anilines. chemistrysteps.com

Transformations of the Methoxypropoxy Side Chain of this compound

The methoxypropoxy side chain contains an ether linkage, which can undergo specific chemical transformations.

Ether Functional Group Interconversions

The ether bond in the methoxypropoxy side chain can be cleaved under certain conditions. The cleavage of aryl alkyl ethers is typically achieved using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). ucalgary.ca The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. ucalgary.ca The cleavage of the C-O bond can occur through either an SN1 or SN2 mechanism, depending on the structure of the alkyl group. ucalgary.ca

In the case of this compound, acid-catalyzed cleavage would likely yield 4-hydroxy-2-methylaniline (a phenol) and a halogenated derivative of the 3-methoxypropane side chain. Phenols are generally unreactive towards further substitution with hydrogen halides. ucalgary.ca

Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for the cleavage of aryl ethers and can often be used under milder conditions than strong mineral acids. researchgate.netorganic-chemistry.org Additionally, methods utilizing aluminum and iodine have been reported for the cleavage of aryl alkyl ethers. researchgate.net The choice of reagent and reaction conditions can influence the selectivity of the ether cleavage.

The table below summarizes the key reactive sites and expected products for various reactions of this compound.

| Reactive Site | Reaction Type | Typical Reagents | Expected Product(s) |

| Amino Group (-NH₂) | Electrophilic Addition | H⁺ | Anilinium salt |

| Amino Group (-NH₂) | Schiff Base Formation | Aldehydes/Ketones, Acid/Base catalyst | Imine (Schiff Base) |

| Amino Group (-NH₂) | Amide Formation | Acyl chlorides, Anhydrides, Carboxylic acids + coupling agents | Amide |

| Aromatic Ring | Electrophilic Halogenation | Br₂, Cl₂, I₂ (with catalyst if needed) | Halogenated aniline derivative |

| Aromatic Ring | Electrophilic Nitration | HNO₃, H₂SO₄ (often with amino group protection) | Nitroaniline derivative |

| Methoxypropoxy Side Chain | Ether Cleavage | HI, HBr, BBr₃ | 4-Hydroxy-2-methylaniline and a derivative of the side chain |

Oxidation and Reduction Pathways of the Alkyl Chain

The alkyl chain of this compound, specifically the methoxypropoxy group, presents potential sites for both oxidation and reduction, although specific literature on this compound is scarce. General principles of organic chemistry suggest several likely pathways.

Oxidation: The ether linkages within the 3-methoxypropoxy chain are generally stable to oxidation. However, the carbon atoms adjacent to the ether oxygens can be susceptible to oxidation under strong oxidizing conditions, potentially leading to cleavage of the ether bond. More commonly, oxidation reactions of similar aniline derivatives target the aromatic ring or the amino group. For instance, oxidation of anilines can lead to the formation of colored products like azobenzenes. pressbooks.pub A metal-free method for the oxidative C-C bond cleavage of α-alkoxy aldehydes mediated by 4-methyl aniline has been developed, proceeding in air with molecular oxygen as the oxidant. rsc.org While not directly applicable to the ether chain of this compound, this demonstrates the potential for aniline-mediated oxidative cleavage of C-C bonds adjacent to an alkoxy group under specific conditions. rsc.org

Reduction: The reduction of the methoxypropoxy chain would primarily involve the cleavage of the ether linkages. This is a challenging transformation that typically requires harsh reducing agents or catalytic hydrogenolysis. For example, the reduction of aromatic ethers can lead to the cleavage of the ether linkage to form an alkane or arene. unilag.edu.ng In some cases, catalytic hydrogenation with a palladium catalyst can cleave ether bonds, particularly at a benzylic position. While the ether in this compound is not benzylic, related reductions of methoxy (B1213986) groups in lignin (B12514952) have been achieved using lithium iodide in an ionic liquid, which facilitates the cleavage of the Ar-OCH3 bond. rsc.org This suggests that under specific catalytic conditions, cleavage of the aryl-oxygen bond in the subject molecule could be feasible.

Comprehensive Mechanistic Investigations of Reactions Involving this compound

The reaction mechanisms of this compound are influenced by the electronic and steric effects of its substituents. The electron-donating nature of the para-alkoxy group and the ortho-methyl group activates the aromatic ring towards electrophilic substitution and influences the nucleophilicity of the amino group.

Detailed Reaction Mechanisms for Key Transformations (e.g., Meisenheimer complex formation in SNAr reactions)

Nucleophilic Aromatic Substitution (SNAr) is a key reaction class for compounds like this compound, particularly when reacting with electron-deficient aromatic systems. A central feature of the SNAr mechanism is the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov

The formation of a Meisenheimer complex occurs when a nucleophile attacks an electron-poor aromatic ring, leading to a negatively charged intermediate. wikipedia.orgnih.gov In the context of this compound acting as a nucleophile, it would attack an activated aryl halide or a similar substrate. The reaction proceeds in two steps: addition of the nucleophile to form the Meisenheimer complex, followed by elimination of the leaving group to restore aromaticity. pressbooks.pub

The amino group of this compound is the primary nucleophilic center. Its reactivity is enhanced by the electron-donating para-methoxypropoxy group. However, the ortho-methyl group can introduce steric hindrance, which may slow the rate of nucleophilic attack. rsc.org Kinetic studies on the reaction of phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline have shown that increased steric hindrance around the nitrogen atom can significantly decrease the reaction rate. rsc.org

The stability and formation of the Meisenheimer complex are influenced by the solvent and the nature of the substituents on both the aniline and the aromatic substrate. researchgate.netresearchgate.net In some cases, the reaction can be base-catalyzed, where a base assists in the removal of a proton from the amino group in the intermediate complex. rsc.orgresearchgate.net

Stereochemical Outcomes and Regioselectivity in Reactions of this compound

Stereochemistry: The molecule this compound itself is achiral. Reactions involving this compound will not exhibit stereoselectivity unless a chiral center is introduced in the course of the reaction or if it reacts with a chiral reagent. For instance, if the reaction product contains a new stereocenter, a racemic mixture would typically be expected unless a chiral catalyst or auxiliary is used. rsc.org Stereoselective radical-tandem reactions of aniline derivatives have been reported, indicating that under specific conditions, stereocontrol can be achieved. rsc.org

Regioselectivity: The regioselectivity of reactions involving this compound is primarily governed by the directing effects of its substituents. The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. byjus.com However, in this compound, the para position is blocked by the methoxypropoxy group. Therefore, electrophilic attack is directed to the positions ortho to the amino group (positions 3 and 5). The methyl group at position 2 will sterically hinder attack at position 3, making position 5 the most likely site for electrophilic substitution.

In nucleophilic substitution reactions where the aniline acts as a nucleophile, the regioselectivity is determined by the substrate. However, the substituents on the aniline can influence which of several possible products is formed if the substrate has multiple leaving groups. Studies on the aminolysis of 2,4-dinitrophenyl X-substituted benzenesulfonates have shown that the regioselectivity between C-O and S-O bond fission is dependent on the basicity of the amine and the electronic nature of the substituents. acs.orgnih.govacs.orgnih.gov

Kinetic and Thermodynamic Aspects of Reaction Rates and Equilibria

The kinetics and thermodynamics of reactions involving this compound have not been specifically reported. However, data from related systems provide valuable insights.

Kinetics: The rate of reactions, such as SNAr, is highly dependent on the nucleophilicity of the aniline, the nature of the leaving group on the electrophile, and the solvent. researchgate.netcapes.gov.br Kinetic studies on the reactions of substituted anilines with activated aromatic systems often show second-order kinetics, being first order in both the aniline and the electrophile. unilag.edu.ngresearchgate.netresearchgate.netnih.gov

The table below presents kinetic data for the reaction of various substituted anilines with 4-nitrophenyl-2,4,6-trinitrophenyl ether in different solvents, illustrating the influence of substituents and solvent on the reaction rate.

| Substituent on Aniline | Solvent | Rate Constant (kA / dm3 mol-1 s-1) | Reference |

|---|---|---|---|

| H | Acetonitrile | 0.13 | unilag.edu.ng |

| H | DMSO | 1.5 | unilag.edu.ng |

| N-methyl | Acetonitrile | 2.5 x 10-6 | unilag.edu.ng |

| N-methyl | DMSO | 1.2 x 10-4 | unilag.edu.ng |

Thermodynamics: Thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) provide information about the transition state of a reaction. For the oxidation of meta-substituted anilines, negative entropies of activation have been reported, suggesting an ordered transition state. pressbooks.pub Thermodynamic data for aniline, including its enthalpy of vaporization and fusion, are well-documented. nist.govnist.gov While specific data for this compound is unavailable, the principles of how substituents affect the thermodynamics of related aniline reactions can be applied. The electron-donating groups in this compound would be expected to stabilize any positive charge that develops on the nitrogen atom in a transition state, thus lowering the activation energy.

The following table shows thermodynamic activation parameters for the oxidation of some meta-substituted anilines.

| Substituent | ΔH‡ (kJ mol-1) | ΔS‡ (J K-1 mol-1) | ΔG‡ (kJ mol-1) | Reference |

|---|---|---|---|---|

| H | 45.2 | -143 | 88.1 | pressbooks.pub |

| m-CH3 | 42.1 | -152 | 87.6 | pressbooks.pub |

| m-OCH3 | 38.2 | -164 | 87.3 | pressbooks.pub |

Spectroscopic Characterization and Computational Chemical Analysis of 4 3 Methoxypropoxy 2 Methylaniline

Advanced Spectroscopic Methods for Structural Elucidation

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, NMR allows for the precise assignment of proton (¹H) and carbon (¹³C) environments within the 4-(3-Methoxypropoxy)-2-methylaniline structure.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. The predicted chemical shifts (δ) for this compound are influenced by the electron-donating effects of the amino (-NH₂) and alkoxy (-OR) groups and the electron-donating, sterically influencing methyl (-CH₃) group.

Predicted ¹H NMR Spectral Data for this compound

This data is predicted based on established chemical shift principles and analysis of analogous structures.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H (H-6) | ~6.75 | d (doublet) | 1H |

| Ar-H (H-5) | ~6.65 | dd (doublet of doublets) | 1H |

| Ar-H (H-3) | ~6.60 | d (doublet) | 1H |

| -O-CH₂- (propoxy) | ~4.00 | t (triplet) | 2H |

| -NH₂ | ~3.60 | s (singlet, broad) | 2H |

| -CH₂-O- (methoxy) | ~3.55 | t (triplet) | 2H |

| -O-CH₃ (methoxy) | ~3.35 | s (singlet) | 3H |

| Ar-CH₃ | ~2.10 | s (singlet) | 3H |

| -CH₂- (central propoxy) | ~2.05 | quint (quintet) | 2H |

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their respective electronic environments. The predicted chemical shifts for this compound are shown below, reflecting the influence of the various substituents on the aromatic ring and the aliphatic side chain.

Predicted ¹³C NMR Spectral Data for this compound

This data is predicted based on established chemical shift principles and analysis of analogous structures.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar C-4 (-O) | ~148.5 |

| Ar C-1 (-NH₂) | ~140.0 |

| Ar C-2 (-CH₃) | ~122.0 |

| Ar C-6 | ~117.0 |

| Ar C-5 | ~114.5 |

| Ar C-3 | ~112.0 |

| -CH₂-O- (methoxy) | ~69.5 |

| -O-CH₂- (propoxy) | ~66.0 |

| -O-CH₃ (methoxy) | ~59.0 |

| -CH₂- (central propoxy) | ~29.5 |

| Ar-CH₃ | ~17.0 |

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. nih.gov IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the polarizability of the molecule. nih.govkurouskilab.com These two methods are often complementary.

For this compound, key functional groups include the primary amine (-NH₂), the aromatic ring, the ether linkages (C-O-C), and aliphatic C-H bonds.

Predicted Vibrational Frequencies for this compound

This data is predicted based on typical group frequencies from spectroscopic libraries.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3400 - 3500 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1500 - 1620 | IR, Raman |

| N-H Bend (Scissoring) | 1590 - 1650 | IR |

| Aliphatic C-H Bend | 1350 - 1470 | IR |

| Aromatic C-N Stretch | 1250 - 1340 | IR |

| Aryl-O Stretch | 1200 - 1270 | IR |

| Alkyl-O Stretch | 1070 - 1150 | IR |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (C₁₁H₁₇NO₂), the calculated molecular weight is 195.26 g/mol . chemscene.com In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 195. The fragmentation of this molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for ethers often involve cleavage of the C-O bond, while anilines can undergo fragmentation adjacent to the aromatic ring.

Predicted Mass Spectrometry Fragmentation for this compound

This data is predicted based on established fragmentation rules.

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 195 | [C₁₁H₁₇NO₂]⁺ | Molecular Ion (M⁺) |

| 122 | [H₂N(CH₃)C₆H₃O]⁺ | Cleavage of the propoxy O-C bond |

| 73 | [CH₂CH₂OCH₃]⁺ | Cleavage of the aryl O-C bond |

| 59 | [CH₂OCH₃]⁺ | Alpha-cleavage within the methoxypropoxy group |

X-ray Crystallography for Three-Dimensional Structural Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, one can generate a three-dimensional map of electron density, which allows for the precise measurement of bond lengths, bond angles, and torsional angles.

As of this writing, a search of publicly available crystallographic databases did not yield a solved crystal structure for this compound or its closely related derivatives. Were a suitable single crystal of the compound to be grown, this technique would provide unambiguous confirmation of its molecular geometry, conformation of the flexible methoxypropoxy chain, and details of intermolecular interactions (such as hydrogen bonding) in the solid state.

Quantum Chemical Computations for this compound

Quantum chemical computations, particularly those using Density Functional Theory (DFT), have become a standard tool for complementing and predicting experimental data. These methods solve approximations of the Schrödinger equation to model molecular properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. tci-thaijo.org For a molecule like this compound, DFT calculations, often using a functional such as B3LYP with a basis set like 6-311++G(d,p), can provide significant insights. longdom.orgmdpi.com

Geometry Optimization: DFT can be used to find the lowest-energy conformation (the most stable 3D structure) of the molecule by calculating forces on the atoms and minimizing the total energy. This would reveal the preferred orientation of the methoxypropoxy side chain relative to the aniline (B41778) ring.

Electronic Structure: Calculations can determine the distribution of electrons and the energies of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. scispace.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize regions of high and low electron density, indicating sites susceptible to electrophilic or nucleophilic attack.

Vibrational Frequencies: DFT can calculate the vibrational frequencies of the molecule in its optimized geometry. researchgate.net These computed frequencies, when properly scaled, can be compared directly with experimental IR and Raman spectra to aid in the assignment of complex vibrational modes. researchgate.net

Typical Data Obtained from DFT Calculations

| Calculated Property | Significance |

|---|---|

| Optimized Bond Lengths (Å) and Angles (°) | Provides the most stable molecular geometry. |

| HOMO/LUMO Energies (eV) | Relates to electronic transitions and reactivity. |

| Dipole Moment (Debye) | Indicates molecular polarity. |

| Calculated Vibrational Frequencies (cm⁻¹) | Correlates with experimental IR and Raman spectra. |

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling serves as a powerful tool to predict the reactivity and potential reaction pathways of molecules like this compound, saving significant time and resources in experimental studies. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties that govern a molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Theory: A key aspect of predicting reactivity is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For aniline derivatives, the substituent groups on the aromatic ring significantly influence the HOMO and LUMO energies. The electron-donating nature of the methoxypropoxy and methyl groups in this compound is expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting where a molecule is likely to interact with other charged or polar species. For an aniline derivative, the nitrogen atom of the amino group is typically a region of high negative potential (a nucleophilic site), while the hydrogen atoms of the amino group exhibit positive potential (electrophilic sites). The methoxypropoxy group would also influence the electrostatic potential across the molecule.

Reaction Pathway Modeling: Computational methods can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. By calculating the potential energy surface for a proposed reaction, chemists can determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. A lower activation energy corresponds to a faster reaction rate. For instance, in reactions involving aniline derivatives, such as electrophilic aromatic substitution or oxidation, computational modeling can predict the most likely site of attack and the feasibility of different reaction pathways. Studies on substituted anilines have shown that electron-donating groups direct electrophiles to the ortho and para positions relative to the amino group.

Table 1: Illustrative Computational Data for Aniline Derivatives (General Examples)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Aniline | -5.23 | -0.12 | 5.11 |

| p-Toluidine (4-methylaniline) | -5.08 | -0.05 | 5.03 |

| p-Anisidine (4-methoxyaniline) | -4.95 | -0.01 | 4.94 |

Note: The data in this table is for illustrative purposes to show general trends in aniline derivatives and is not specific to this compound.

Conformation Analysis and Energetic Profiles through Molecular Mechanics and Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its physical properties and biological activity. Conformation analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational techniques for exploring the conformational landscape of molecules like this compound.

Molecular Mechanics (MM): MM methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. The molecule is treated as a collection of atoms held together by springs representing the chemical bonds. The total potential energy is calculated as a sum of terms that account for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals forces and electrostatic interactions). By systematically rotating the rotatable bonds in the molecule and calculating the potential energy for each conformation, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers. For this compound, the key rotatable bonds would be those in the methoxypropoxy side chain.

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of a molecule's behavior over time. ajchem-a.com Starting from an initial conformation, the forces on each atom are calculated using a molecular mechanics force field, and Newton's equations of motion are solved to predict the new positions and velocities of the atoms after a small time step. ajchem-a.com This process is repeated for millions of steps, generating a trajectory that describes the molecule's motion. MD simulations can reveal how the molecule flexes, bends, and rotates at a given temperature. This information is crucial for understanding how the molecule might interact with other molecules, such as a solvent or a biological receptor. The stability of different conformations can be assessed by analyzing their occurrence and persistence throughout the simulation.

Energetic Profiles: From both MM and MD studies, an energetic profile can be constructed. This profile shows the relative energies of different conformers and the energy barriers for interconversion between them. The most stable conformer is the one with the lowest energy. For this compound, the conformation of the methoxypropoxy chain will be influenced by steric interactions with the methyl group and the aromatic ring, as well as potential intramolecular hydrogen bonding.

Table 2: Key Rotatable Bonds for Conformational Analysis of this compound

| Bond | Description | Expected Influence on Conformation |

| C(aryl)-O | Bond connecting the aromatic ring to the propoxy chain | Rotation can influence the orientation of the side chain relative to the ring. |

| O-C(propoxy) | Ether linkage within the side chain | Rotation determines the spatial arrangement of the methoxy (B1213986) and propoxy segments. |

| C-C (propoxy) | Bonds within the propyl chain | Rotations lead to different gauche and anti conformations of the chain. |

| C-O(methoxy) | Bond connecting the propyl chain to the methoxy group | Rotation affects the position of the terminal methyl group. |

This table identifies the key dihedral angles that would be the focus of a conformational analysis study.

Derivatives and Functionalization Strategies of 4 3 Methoxypropoxy 2 Methylaniline

Derivatization at the Aniline (B41778) Nitrogen of 4-(3-Methoxypropoxy)-2-methylaniline

The primary amine group is a key site for derivatization, allowing for the introduction of a wide array of functional groups through N-alkylation, N-arylation, and acylation reactions.

N-Alkylation and N-Arylation Reactions

The nucleophilic nitrogen of this compound can readily undergo N-alkylation and N-arylation reactions to form secondary and tertiary amines.

N-Alkylation can be achieved through various methods. A common approach involves reaction with alkyl halides, although this can sometimes lead to over-alkylation. A more controlled method is the borrowing hydrogen or hydrogen autotransfer methodology, which utilizes alcohols as alkylating agents. This reaction is often catalyzed by transition metal complexes, such as those based on iridium or ruthenium, and proceeds through the temporary oxidation of the alcohol to an aldehyde, formation of an imine with the aniline, and subsequent reduction. For instance, N-alkylation of aniline derivatives with benzyl alcohols has been effectively catalyzed by nitrile-substituted N-heterocyclic carbene (NHC)–Ir(III) complexes. Another modern approach involves visible-light-induced N-alkylation, which can proceed without the need for metal catalysts or bases, offering a greener alternative.

N-Arylation , particularly through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, provides a powerful tool for forming carbon-nitrogen bonds with aryl halides or triflates. wikipedia.orgrug.nl This reaction is highly versatile, allowing for the coupling of a wide range of aryl groups to the aniline nitrogen. The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields and depends on the electronic and steric properties of the coupling partners. rug.nllibretexts.orgnih.gov For example, sterically hindered biarylphosphine ligands have proven effective for the amination of various aryl halides. rug.nl The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product. wikipedia.orglibretexts.org

| Component | Examples | Purpose | Typical Conditions |

|---|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor | 0.5-5 mol% |

| Ligand | BINAP, XPhos, RuPhos, BrettPhos | Stabilizes Pd(0) and facilitates catalytic cycle | 1-10 mol% |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine | 1.2-2.5 equivalents |

| Solvent | Toluene (B28343), Dioxane, THF | Reaction medium | Anhydrous, degassed |

| Temperature | 80-120 °C | To drive the reaction | Reaction specific |

Formation of Anilides and Sulfonamides

The aniline nitrogen can be readily acylated to form amides (anilides) or sulfonylated to form sulfonamides. These reactions typically involve treating this compound with acylating or sulfonylating agents in the presence of a base.

Anilide formation is achieved by reacting the aniline with acyl chlorides or acid anhydrides. The reaction is usually carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride or carboxylic acid byproduct. This N-acylation transforms the basic amino group into a neutral amide functionality, which significantly alters the electronic properties of the molecule. researchgate.net

Sulfonamide formation occurs when the aniline is treated with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine. The resulting sulfonamides are generally stable compounds and the sulfonamide group can influence the molecule's biological activity and physical properties.

Functionalization of the Aromatic Ring

The aromatic ring of this compound is electron-rich due to the activating effects of the amino, methyl, and alkoxy groups, making it susceptible to further substitution.

Directed Ortho-Metalation and Electrophilic Introduction of Substituents

Directed Ortho-Metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgsemanticscholar.orgorganic-chemistry.org The strategy relies on the presence of a Directed Metalation Group (DMG), which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi) and directs deprotonation to the adjacent ortho position. wikipedia.orgsemanticscholar.org In this compound, both the aniline group (often after protection as an amide or carbamate) and the oxygen of the methoxypropoxy group can act as DMGs. wikipedia.orgresearchgate.net

Directing effect of the amino group (derivatized): A protected amino group, such as an amide (-NHCOR) or carbamate (-NHCOOR), is a powerful DMG. organic-chemistry.org Lithiation would be directed to the C3 position, which is ortho to the nitrogen.

Directing effect of the methoxypropoxy group: The ether oxygen can also direct lithiation. wikipedia.org This would direct deprotonation to the C5 position.

The regiochemical outcome would depend on the relative directing power of the groups and the specific reaction conditions. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides, silyl chlorides) to introduce a new substituent with high regioselectivity. wikipedia.org

Electrophilic Aromatic Substitution is also a viable strategy. The existing substituents (-NH₂, -CH₃, -OR) are all activating, ortho-, para-directing groups. Given the substitution pattern, the C5 position is the most sterically accessible and electronically activated site for electrophilic attack. The C3 position is also activated but more sterically hindered by the adjacent methyl and amino groups. Typical electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions.

Metal-Catalyzed Cross-Coupling Reactions on Halogenated this compound Analogs (e.g., Suzuki, Buchwald-Hartwig)

To access a wider range of derivatives, halogenated analogs of this compound can be employed as substrates in metal-catalyzed cross-coupling reactions. Halogen atoms (Cl, Br, I) can be introduced onto the aromatic ring via electrophilic halogenation or through a Sandmeyer reaction on a corresponding amino-substituted precursor. These halogenated anilines are valuable building blocks.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. researchgate.netnih.govmdpi.com A halogenated derivative of this compound could be coupled with various aryl, heteroaryl, or vinyl boronic acids or esters to introduce new carbon-based substituents. nih.govmdpi.com The reaction generally exhibits high functional group tolerance. nih.gov Recent advancements have even allowed for the efficient coupling of unprotected ortho-bromoanilines. nih.gov

The Buchwald-Hartwig amination , as mentioned previously, can also be applied intramolecularly or to couple a second amino group to a halogenated analog, leading to the synthesis of diaminophenyl derivatives or more complex heterocyclic structures.

| Reaction | Bond Formed | Coupling Partner | Typical Catalyst System | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Carbon-Carbon (C-C) | Boronic acids/esters (R-B(OR)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃, Cs₂CO₃) | Forms biaryls, vinyl arenes; tolerant of many functional groups. nih.gov |

| Buchwald-Hartwig | Carbon-Nitrogen (C-N) | Amines (R₂NH) | Pd(0) catalyst + Phosphine ligand + Strong base (e.g., NaOt-Bu) | Forms aryl amines; wide scope of amine coupling partners. wikipedia.org |

Chemical Modifications of the Methoxypropoxy Side Chain

The methoxypropoxy side chain offers additional opportunities for chemical modification, primarily through reactions involving the ether linkages.

Ether Cleavage: The ether bonds in the methoxypropoxy group can be cleaved under strongly acidic conditions, typically using reagents like hydrogen bromide (HBr) or hydrogen iodide (HI). wikipedia.orgchemistrysteps.comlibretexts.org Cleavage of the aryl ether bond would yield a phenol (B47542), while cleavage of the alkyl ether bond would result in an alcohol. The selectivity of cleavage depends on the reaction mechanism (SN1 or SN2) and the structure of the ether. libretexts.org For the aryl-O bond, cleavage is generally difficult. The CH₂-O bond within the propoxy chain is more susceptible. Cleavage of the terminal methyl ether is also possible, which would unmask a primary alcohol. This primary alcohol could then serve as a handle for further functionalization, such as:

Oxidation to an aldehyde or carboxylic acid.

Esterification with carboxylic acids or their derivatives.

Conversion to a leaving group (e.g., tosylate, mesylate) followed by nucleophilic substitution to introduce a variety of functional groups (e.g., halides, azide, cyanide).

Terminal Hydroxyl Group Derivatization or Interconversion

The terminal methoxy (B1213986) group of the 3-methoxypropoxy chain can be chemically converted to a hydroxyl group, which then serves as a versatile handle for further derivatization. This interconversion is typically achieved through O-demethylation reactions.

The cleavage of the methyl ether to unveil a primary alcohol is a critical first step for many functionalization strategies. Several reagents are known to effect the O-demethylation of aryl methyl ethers. The selection of an appropriate reagent is crucial to ensure selective cleavage of the terminal methyl ether without affecting the more stable aryl propyl ether linkage or the reactive aniline moiety.

Commonly employed reagents for this transformation include strong Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃), as well as strong protic acids like hydrobromic acid (HBr). chem-station.comgoogle.com

Boron Tribromide (BBr₃): This is a powerful and often preferred reagent for the cleavage of aryl methyl ethers due to its high reactivity, which often allows for reactions to proceed at low temperatures. chem-station.comnih.gov The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov

Aluminum Chloride (AlCl₃): While also a strong Lewis acid, AlCl₃ is generally less reactive than BBr₃. chem-station.com It can be used for O-demethylation, often in the presence of a nucleophilic scavenger.

Hydrobromic Acid (HBr): Concentrated HBr is a classic reagent for ether cleavage. The reaction proceeds via protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion on the less sterically hindered carbon, which in this case would be the methyl group. chem-station.comlibretexts.org

The general reaction for the O-demethylation of this compound to 4-(3-hydroxypropoxy)-2-methylaniline is depicted below:

Table 1: Reagents and Conditions for O-Demethylation

| Reagent | Typical Conditions | Advantages | Potential Considerations |

| Boron Tribromide (BBr₃) | Dichloromethane (B109758) (DCM), -78 °C to room temperature | High reactivity, often clean reactions | Moisture sensitive, corrosive |

| Aluminum Chloride (AlCl₃) | Dichloromethane (DCM) or other inert solvents, often requires heating | Less harsh than BBr₃ | Can sometimes lead to side reactions |

| Hydrobromic Acid (HBr) | Acetic acid or neat, reflux | Cost-effective | Requires high temperatures, potential for side reactions |

Once the terminal hydroxyl group is exposed, it can undergo a wide array of subsequent reactions, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution, thereby providing access to a broad spectrum of derivatives.

Chain Elongation or Shortening Strategies

Modification of the length of the alkoxy chain in this compound can significantly influence its lipophilicity and other pharmacological properties. These transformations typically require a multi-step synthetic sequence.

A common strategy for chain elongation involves the initial conversion of the terminal hydroxyl group of 4-(3-hydroxypropoxy)-2-methylaniline into a good leaving group, followed by nucleophilic substitution with a carbon-based nucleophile.

Conversion of the Hydroxyl Group to a Leaving Group: The primary alcohol can be converted into a tosylate, mesylate, or a halide (e.g., bromide or iodide). This is typically achieved by reacting the alcohol with tosyl chloride, mesyl chloride, or a halogenating agent like phosphorus tribromide (PBr₃) or carbon tetrabromide/triphenylphosphine.

Nucleophilic Substitution: The resulting compound with a good leaving group can then be reacted with a nucleophile, such as cyanide or a Grignard reagent, to extend the carbon chain. For example, reaction with sodium cyanide (NaCN) would introduce a nitrile group, which can be subsequently hydrolyzed to a carboxylic acid or reduced to an amine, effectively adding one carbon to the chain.

A representative two-step chain elongation sequence is shown below:

Table 2: Representative Reagents for Chain Elongation Steps

| Step | Transformation | Reagents |

| 1 | Hydroxyl to Tosylate | p-Toluenesulfonyl chloride (TsCl), Pyridine |

| 2 | Tosylate to Nitrile | Sodium Cyanide (NaCN), DMSO |

Shortening the alkoxy chain is a more challenging transformation and may involve an oxidation-decarboxylation sequence.

Oxidation of the Terminal Alcohol: The primary alcohol of 4-(3-hydroxypropoxy)-2-methylaniline can be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This would yield 3-(4-amino-3-methylphenoxy)propanoic acid.

Decarboxylation: The resulting carboxylic acid can then undergo a reaction to remove one carbon atom. While direct decarboxylation of simple alkanoic acids is difficult, methods like the Hunsdiecker reaction (conversion to a silver salt followed by treatment with bromine) could be explored to achieve a one-carbon shortening, although the yields can be variable.

A plausible, albeit challenging, chain shortening pathway is outlined below:

Table 3: Potential Reagents for Chain Shortening Steps

| Step | Transformation | Reagents |

| 1 | Alcohol to Carboxylic Acid | Potassium Permanganate (KMnO₄) |

| 2 | Decarboxylative Bromination | Silver(I) oxide (Ag₂O), Bromine (Br₂) |

It is important to note that the conditions for these chain modification reactions would need to be carefully optimized to be compatible with the aniline functionality, which is susceptible to oxidation and other side reactions.

Role of 4 3 Methoxypropoxy 2 Methylaniline in Advanced Organic Synthesis

4-(3-Methoxypropoxy)-2-methylaniline as a Versatile Synthetic Intermediate

This compound, with its distinct pattern of substitution on the aromatic ring, is primarily classified as a synthetic intermediate. clearsynth.comchemscene.com Its structure, featuring an amino group, a methyl group, and a methoxypropoxy ether linkage, provides multiple reactive sites for a variety of chemical transformations. The amino group is a powerful ortho-, para-director in electrophilic aromatic substitution reactions, while also serving as a nucleophile for the formation of amides, imines, and other nitrogen-containing functionalities. The ether linkage, while generally stable, can be cleaved under specific conditions, offering another avenue for molecular modification.

This compound is notably listed as an intermediate in the synthesis of the anti-anginal drug, Ranolazine. chemicalbook.com Although many established synthetic routes for Ranolazine commence from other starting materials, such as 2,6-dimethylaniline (B139824) and guaiacol, the potential utility of this compound as a precursor highlights its relevance in medicinal chemistry. chemicalbook.comgoogle.comgoogleapis.com The synthesis of Ranolazine involves the formation of a complex piperazine (B1678402) derivative, a transformation to which the aniline (B41778) moiety of this compound is well-suited to participate in.

The general reactivity of arylamines suggests that this compound can undergo a range of standard organic reactions. For instance, the amino group can be acylated to form amides, which can modulate the reactivity of the aromatic ring in subsequent electrophilic substitution reactions. researchgate.net Furthermore, diazotization of the amino group to form a diazonium salt would open up a plethora of synthetic possibilities, including the Sandmeyer reaction to introduce a variety of substituents onto the aromatic ring.

Table 1: Key Reactions of Arylamines Applicable to this compound

| Reaction Type | Reagents | Potential Product |

| Acylation | Acetic anhydride, pyridine (B92270) | N-(4-(3-methoxypropoxy)-2-methylphenyl)acetamide |

| Bromination (of the corresponding acetamide) | Bromine | N-(4-bromo-2-methyl-5-(3-methoxypropoxy)phenyl)acetamide |

| Diazotization | Nitrous acid (HNO₂) | 4-(3-methoxypropoxy)-2-methylbenzenediazonium salt |

| Sandmeyer Reaction (from diazonium salt) | CuCl, CuBr, CuCN | 1-chloro-4-(3-methoxypropoxy)-2-methylbenzene, 1-bromo-4-(3-methoxypropoxy)-2-methylbenzene, 4-(3-methoxypropoxy)-2-methylbenzonitrile |

Use in the Construction of Complex Heterocyclic Ring Systems

While specific examples detailing the use of this compound in the synthesis of complex heterocyclic ring systems are not prevalent in the literature, its structural motifs are highly conducive to such applications. Aniline derivatives are fundamental starting materials for the synthesis of a wide array of nitrogen-containing heterocycles, including quinolines, indoles, and benzodiazepines.

For example, the amino and methyl groups on the aniline ring could participate in reactions like the Doebner-von Miller reaction or the Combes quinoline (B57606) synthesis to form substituted quinoline scaffolds. The presence of the methoxypropoxy side chain could impart unique solubility and lipophilicity characteristics to the resulting heterocyclic products, which is often a desirable feature in medicinal chemistry and materials science.

The synthesis of novel triazole and oxadiazole derivatives often involves the use of substituted anilines as key starting materials. nih.gov By analogy, this compound could be employed to generate new heterocyclic compounds with potential biological activities.

Contribution to the Synthesis of Advanced Organic Frameworks and Scaffolds

The development of advanced organic frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), relies on the availability of diverse and functionalized organic linkers. The bifunctional nature of this compound, with its reactive amino group and the potential for further functionalization on the aromatic ring, makes it a candidate for a building block in the construction of such materials.

The amino group can be utilized to form the nodes of these frameworks through reactions with appropriate multifunctional linkers. The methoxypropoxy tail could influence the porosity and surface properties of the resulting framework. While direct evidence of its use in this context is limited, the broader class of substituted anilines is actively explored for these applications.

Potential in Stereoselective Synthesis and Chiral Auxiliary Applications

There is currently no direct evidence in the scientific literature to suggest that this compound or its immediate derivatives have been utilized in stereoselective synthesis or as chiral auxiliaries. However, the principles of chiral chemistry allow for speculation on its potential in this area.

The synthesis of chiral derivatives of this compound, for instance, through resolution of a racemic mixture or by asymmetric synthesis, could yield enantiomerically pure building blocks. These chiral anilines could then be employed in asymmetric reactions, either as the substrate itself or as a precursor to a chiral ligand or catalyst. The field of chemo-enzymatic synthesis has demonstrated the successful kinetic resolution of related chiral building blocks for the synthesis of enantiopure Ranolazine, suggesting a potential route for obtaining chiral derivatives of similar intermediates. researchgate.net

Exploration of 4 3 Methoxypropoxy 2 Methylaniline in Materials Science Research

Precursor for Monomers in Polymer Science and Macromolecular Engineering

The utility of 4-(3-methoxypropoxy)-2-methylaniline as a precursor for monomers is an area of emerging interest in polymer science. Its aromatic amine structure provides a reactive site for polymerization reactions, allowing it to be incorporated into various polymer backbones. The methoxypropoxy side chain offers a means to tune the physical properties of the resulting polymers, such as solubility, thermal stability, and morphology.

Research in this area focuses on leveraging the diazotization of the amine group to create reactive intermediates that can then undergo coupling reactions to form azo-polymers. These polymers are of interest for their potential in applications requiring materials with specific optical and electronic properties. The flexible methoxypropoxy group can influence the polymer's glass transition temperature and processing characteristics.

| Monomer Precursor | Potential Polymer Type | Key Structural Feature for Polymerization | Influence of Side Chain |

| This compound | Azo-Polymers | Aromatic Amine Group | Modulates solubility and thermal properties |

Integration into Functional Organic Materials and Advanced Composites

The integration of this compound into functional organic materials and advanced composites is primarily theoretical at this stage, based on its known chemical functionalities. The compound's aniline (B41778) moiety allows for its covalent incorporation into larger molecular frameworks and polymer matrices. This can be achieved through reactions targeting the amine group, leading to the formation of amides, imines, or its participation in condensation polymerization.

The presence of the ether linkage and the methyl group on the aromatic ring can impart desirable characteristics to the final material, such as improved processability and tailored intermolecular interactions. In the context of advanced composites, it could theoretically be used as a coupling agent or as a component in the synthesis of the matrix material to enhance the interfacial adhesion between organic and inorganic components.

Applications in the Synthesis of Dyes and Pigments with Tunable Properties

A significant application of this compound is as an intermediate in the synthesis of azo dyes. Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis typically involves the diazotization of the primary aromatic amine, in this case, this compound, followed by a coupling reaction with a suitable coupling component.